![molecular formula C58H106O13 B12774831 Dipentaerythrityl hexacaprylate CAS No. 82735-99-7](/img/structure/B12774831.png)
Dipentaerythrityl hexacaprylate
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Overview
Description
Dipentaerythrityl hexacaprylate is a chemical compound that is primarily used in the cosmetics and personal care industry. It is an ester derived from caprylic acid and capric acid, which are fatty acids. This compound is known for its emollient, emulsifying, and thickening properties, making it a valuable ingredient in various skincare formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipentaerythrityl hexacaprylate is synthesized through the esterification of dipentaerythritol with caprylic acid and capric acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 150-200°C and removing water formed during the reaction to drive it to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where dipentaerythritol and fatty acids are combined under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous reactors and efficient separation techniques helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions: Dipentaerythrityl hexacaprylate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions under specific conditions .
Common Reagents and Conditions:
Esterification: Involves dipentaerythritol and fatty acids (caprylic acid and capric acid) with an acid catalyst.
Hydrolysis: Requires water and a base or acid catalyst to break the ester bonds.
Transesterification: Involves the exchange of ester groups with alcohols under the presence of a catalyst
Major Products Formed:
Esterification: this compound.
Hydrolysis: Dipentaerythritol and the corresponding fatty acids.
Transesterification: New esters formed by exchanging the ester groups
Scientific Research Applications
Dipentaerythrityl Hexacaprylate/Hexacaprate
This compound/Hexacaprate is a synthetic emollient used in cosmetics and skincare products . It functions as a skin conditioning agent, smoothing agent, emulsifier, and viscosity controlling agent .
Chemical Properties
this compound/hexacaprate is a hexaester of a mixture of caprylic and capric acids and a dimer of pentaerythritol .
Functions in Cosmetic Products
- Skin Conditioning : Maintains the skin in good condition .
- Smoothing : Decreases roughness or irregularities on the skin surface .
- Surfactant - Emulsifying : Allows the formation of finely dispersed mixtures of oil and water (emulsions) .
- Viscosity Controlling : Increases or decreases the viscosity of cosmetic products .
- Emollient : Hydrates and smooths the skin by forming a protective barrier on the skin’s surface .
Applications in Cosmetics
This compound/Hexacaprate is used in a variety of cosmetic products, including:
It helps improve skin texture and provides a soft and silky feel . It can improve comfort and gloss, and create new textures that move with the skin. It also allows transparent products to create a "wet look" and plumping effect .
It pairs well with humectants like hyaluronic acid and glycerin for enhanced hydration and with other emollients such as squalane and botanical oils to lock in moisture . It is suitable for both morning and evening routines, especially after cleansing and before applying active treatments and is particularly useful in dry or cold weather .
Mechanism of Action
The primary mechanism of action of dipentaerythrityl hexacaprylate in skincare products is its ability to form a protective barrier on the skin. This barrier helps to retain moisture and provides a smooth, non-tacky feel. The compound interacts with the lipid layers of the skin, enhancing hydration and improving skin texture .
Comparison with Similar Compounds
- Dipentaerythrityl hexacaprate
- Dipentaerythrityl hexaheptanoate
- Dipentaerythrityl hexanoate
Comparison: Dipentaerythrityl hexacaprylate is unique due to its specific fatty acid composition, which provides a balance of emollient and emulsifying properties. Compared to similar compounds, it offers a non-tacky, cushiony feel, making it particularly suitable for high-end skincare formulations .
Properties
CAS No. |
82735-99-7 |
---|---|
Molecular Formula |
C58H106O13 |
Molecular Weight |
1011.5 g/mol |
IUPAC Name |
[3-octanoyloxy-2-[[3-octanoyloxy-2,2-bis(octanoyloxymethyl)propoxy]methyl]-2-(octanoyloxymethyl)propyl] octanoate |
InChI |
InChI=1S/C58H106O13/c1-7-13-19-25-31-37-51(59)66-45-57(46-67-52(60)38-32-26-20-14-8-2,47-68-53(61)39-33-27-21-15-9-3)43-65-44-58(48-69-54(62)40-34-28-22-16-10-4,49-70-55(63)41-35-29-23-17-11-5)50-71-56(64)42-36-30-24-18-12-6/h7-50H2,1-6H3 |
InChI Key |
JPDHZHZDXCSZAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC |
Origin of Product |
United States |
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